molecular formula C6H14ClNO3 B13494989 N,N-Dimethylhomoserine hydrochloride

N,N-Dimethylhomoserine hydrochloride

Cat. No.: B13494989
M. Wt: 183.63 g/mol
InChI Key: MUCRTPRFHZGFPK-UHFFFAOYSA-N
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Description

N,N-Dimethylhomoserine hydrochloride is a chemical compound that belongs to the class of amines. It is a derivative of homoserine, where the amino group is dimethylated. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylhomoserine hydrochloride typically involves the dimethylation of homoserine. One common method is the reaction of homoserine with formaldehyde and formic acid, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions usually involve moderate temperatures and controlled pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing in large reactors. The key steps remain similar, with the focus on optimizing yield and purity through precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylhomoserine hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to homoserine or other derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethylhomoserine oxide, while substitution reactions can produce various N-substituted derivatives.

Scientific Research Applications

N,N-Dimethylhomoserine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds and can be used in studies of enzyme mechanisms.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which N,N-Dimethylhomoserine hydrochloride exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of enzymes and receptors. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylglycine: Another dimethylated amino acid with similar properties but different biological activity.

    N,N-Dimethylalanine: Similar in structure but with a different side chain, leading to distinct chemical behavior.

Uniqueness

N,N-Dimethylhomoserine hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63 g/mol

IUPAC Name

2-(dimethylamino)-4-hydroxybutanoic acid;hydrochloride

InChI

InChI=1S/C6H13NO3.ClH/c1-7(2)5(3-4-8)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H

InChI Key

MUCRTPRFHZGFPK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CCO)C(=O)O.Cl

Origin of Product

United States

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